4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11-12(2)21-15(16-11)17-14(18)9-6-10-22(19,20)13-7-4-3-5-8-13/h3-5,7-8H,6,9-10H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIPGOGFUZYWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCCS(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with acetone in the presence of a catalyst.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction using phenylsulfonyl chloride and a base such as pyridine.
Attachment of the Butanamide Chain: The butanamide chain is attached via an amidation reaction, where the thiazole derivative reacts with butanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
a) 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide ()
- Structure : Replaces the benzenesulfonyl group with a chlorobenzamide and substitutes the thiazole with a thioxo-oxadiazole ring.
- Key Differences: The oxadiazole ring (vs. The thioxo (-S=O) group in oxadiazole may enhance metabolic stability compared to the methyl-substituted thiazole.
b) Valecobulina ()
- Structure : Contains a thiazol-2-yl group linked to a triazole and trimethoxybenzoyl moiety.
- Key Differences :
- The triazole and trimethoxybenzoyl groups introduce steric bulk and π-π stacking capabilities absent in the target compound.
- The benzenesulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the trimethoxybenzoyl group.
- Pharmacological Profile : Valecobulina is a β-tubulin polymerization inhibitor, highlighting the role of thiazole derivatives in targeting cytoskeletal proteins .
Functional Group Analysis
Electronic Properties :
- The benzenesulfonyl group in the target compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets.
Solubility and Pharmacokinetics :
- Sulfonyl groups generally improve aqueous solubility compared to hydrophobic trimethoxybenzoyl (Valecobulina) or chlorobenzamide () substituents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 4-(benzenesulfonyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)butanamide?
- Methodology :
- The synthesis typically involves multi-step reactions, including sulfonylation of the thiazole precursor and subsequent coupling with a butanamide derivative. Key steps include:
- Temperature control : Reactions often require maintaining 60–80°C for optimal yields .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) are preferred for intermediate steps .
- Catalysts : Use of base catalysts (e.g., triethylamine) to facilitate sulfonylation .
- Analytical monitoring : High-Performance Liquid Chromatography (HPLC) is critical for tracking purity (≥95%) and intermediate stability .
- Data Table :
| Step | Reactants/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Thiazole precursor + benzenesulfonyl chloride | 65–70 | 85–90 |
| 2 | Intermediate + butanamide derivative | 50–55 | 90–95 |
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Methodology :
- IR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, thiazole C=N at ~1650 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms substitution patterns (e.g., methyl groups on thiazole at δ 2.2–2.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~375) .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodology :
- Enzyme inhibition assays : Test against kinases or sulfotransferases due to the benzenesulfonyl group’s potential interaction with ATP-binding pockets .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in bioactivity data across similar thiazole derivatives?
- Methodology :
-
Comparative SAR analysis :
-
Substituting the benzenesulfonyl group with alkylsulfonyl groups (e.g., methylsulfonyl) may enhance solubility but reduce receptor affinity .
-
Adding electron-withdrawing groups (e.g., nitro) to the benzene ring improves enzyme inhibition but increases cytotoxicity .
-
Case study : Derivatives with 4,5-dimethylthiazole (current compound) show 2–3× higher potency than 4-methylthiazole analogs in kinase assays .
- Data Table :
| Derivative Structure | Enzyme IC₅₀ (µM) | Solubility (mg/mL) | Cytotoxicity (CC₅₀, µM) |
|---|---|---|---|
| 4,5-Dimethylthiazole | 0.8 | 0.12 | 25 |
| 4-Methylthiazole | 2.5 | 0.35 | 50 |
Q. What experimental approaches validate the compound’s mechanism of action in cellular pathways?
- Methodology :
- CRISPR-Cas9 knockouts : Target genes encoding suspected receptors/enzymes to confirm pathway dependency .
- Metabolomic profiling : LC-MS/MS analysis to track changes in downstream metabolites (e.g., ATP depletion in kinase inhibition) .
- X-ray crystallography : Use SHELX programs to resolve ligand-protein co-crystal structures (e.g., PDB deposition) .
Q. How can crystallographic data address discrepancies in molecular docking predictions?
- Methodology :
- Docking vs. crystallography :
- Docking (AutoDock Vina) may predict binding to a hydrophobic pocket, but crystallography (SHELXL-refined) often reveals polar interactions overlooked in silico .
- Example: Benzenesulfonyl group forms hydrogen bonds with Ser89 in crystallography, whereas docking prioritized π-π stacking .
- Resolution : Use high-resolution data (≤1.8 Å) and refine with SHELXPRO to minimize model bias .
Q. What strategies mitigate stability issues during in vitro assays?
- Methodology :
- Solvent optimization : Use DMSO stocks ≤10 mM to prevent precipitation in aqueous buffers .
- Light/temperature control : Store at –20°C in amber vials; stability studies show <5% degradation over 30 days .
- Surfactant addition : 0.1% Tween-80 improves solubility in cell culture media .
Methodological Notes for Contradictory Data
- Bioactivity variability : Differences in cell line origin (e.g., MCF-7 vs. HepG2) can alter IC₅₀ by 10–50% due to receptor expression levels .
- Synthetic impurities : Even 5% impurities (e.g., unreacted sulfonyl chloride) can skew enzyme assays; repurify via column chromatography (silica gel, EtOAc/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
